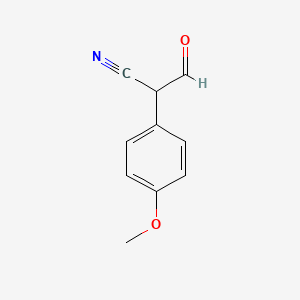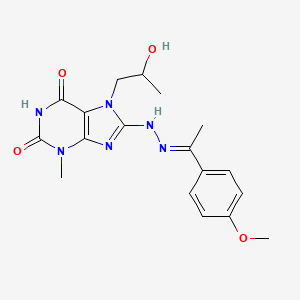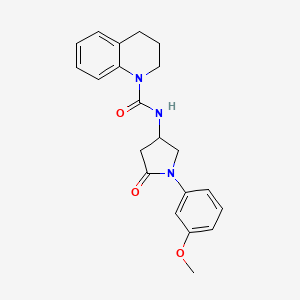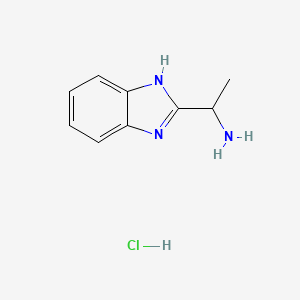
(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar thiazolidine-2,4-dione derivatives involves the reaction of aldehydes with thiourea and monochloroacetic acid in an aqueous medium . The chemical structures of the compounds are elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine-2,4-dione (TZDs) moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .科学的研究の応用
Anticancer Activity
Synthetic derivatives of thiazolidine-2,4-dione, including compounds structurally related to "(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione," have been investigated for their anticancer properties. For instance, studies have synthesized and tested various compounds for their ability to inhibit cancer cell proliferation, demonstrating significant anticancer activity against specific cancer cell lines. Such research indicates the potential of these derivatives in developing new anticancer agents (Kumar & Sharma, 2022).
Antimicrobial Activity
Research on thiazolidine-2,4-dione derivatives has also highlighted their antimicrobial potential. These compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains. The studies reveal that certain derivatives exhibit good to moderate antimicrobial and antifungal activities, suggesting their applicability in designing new antimicrobial agents (Başoğlu et al., 2012).
Molecular Docking Studies
Molecular docking studies have been performed on thiazolidine-2,4-dione derivatives to understand their interaction with biological targets. These studies provide insights into the molecular basis of the compound's activity and help in the rational design of more effective therapeutic agents. For example, docking studies of certain derivatives have shown promising interactions with enzymes or receptors, indicating their potential therapeutic applications (Fatma et al., 2018).
Hypoglycemic and Anti-inflammatory Activity
Some derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their hypoglycemic and anti-inflammatory activities. These studies aim to explore the compounds' potential in treating diseases like diabetes and inflammation. The results indicate that certain derivatives possess significant hypoglycemic and anti-inflammatory properties, making them candidates for further development as therapeutic agents (Kawale et al., 2020).
作用機序
While the specific mechanism of action for “(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione” is not mentioned in the available data, thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of novel antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Therefore, the future directions in this field may involve the development of multifunctional drugs and improving their activity .
特性
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-12-4-2-1-3-11(12)9-13-14(19)18(15(20)22-13)10-17-5-7-21-8-6-17/h1-4,9H,5-8,10H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIBTCHWQYBBNF-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)


![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)





![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid](/img/structure/B2739302.png)
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)
![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)